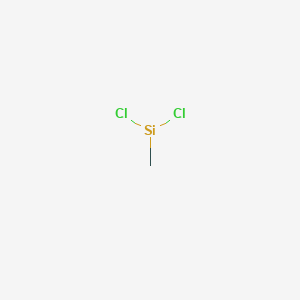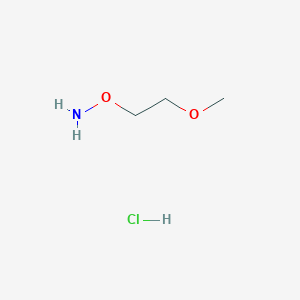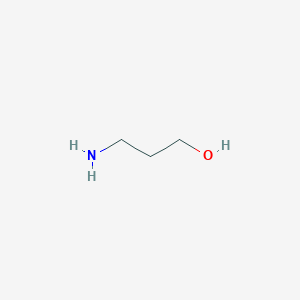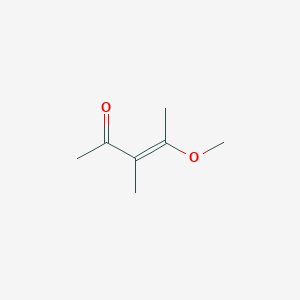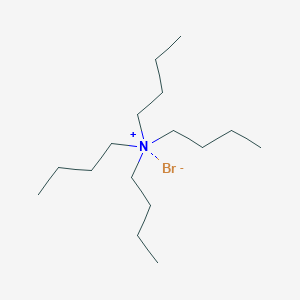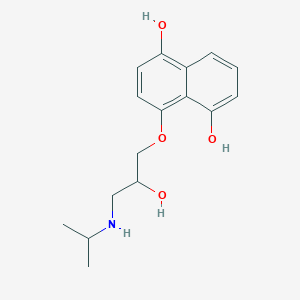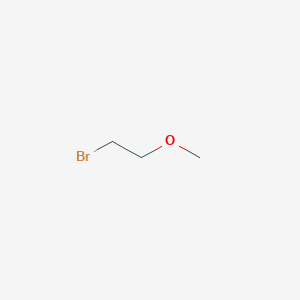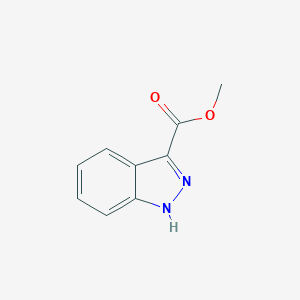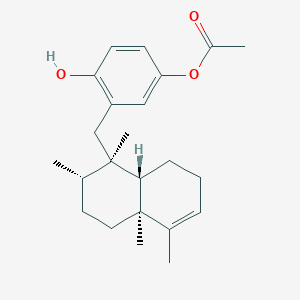
Avarol monoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Avarol monoacetate is a natural compound that is derived from marine sponges. It has been found to have significant potential in the field of drug discovery due to its various bioactivities.
Wirkmechanismus
The mechanism of action of avarol monoacetate is not fully understood. However, it has been found to inhibit the activity of various enzymes, including phosphodiesterase, which is involved in the regulation of cell growth and proliferation. Avarol monoacetate has also been found to induce apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
Avarol monoacetate has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, including breast, lung, and colon cancer cells. It has also been found to have antiviral activity against herpes simplex virus type 1. Avarol monoacetate has been found to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using avarol monoacetate in lab experiments is that it is a natural compound, which may have fewer side effects compared to synthetic compounds. However, avarol monoacetate is a complex molecule, which may make its synthesis difficult. Another limitation is that avarol monoacetate may have low bioavailability, which may limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the research on avarol monoacetate. One direction is to investigate its potential as an anticancer agent. Another direction is to investigate its potential as an antiviral and antibacterial agent. Additionally, further research is needed to understand the mechanism of action of avarol monoacetate and to improve its bioavailability. Finally, the synthesis of avarol monoacetate needs to be optimized to make it more accessible for research purposes.
Conclusion:
In conclusion, avarol monoacetate is a natural compound with significant potential in the field of drug discovery. It has various bioactivities, including anticancer, antiviral, and antibacterial activities. Avarol monoacetate has been found to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various inflammatory diseases. However, further research is needed to understand its mechanism of action and to improve its bioavailability.
Wissenschaftliche Forschungsanwendungen
Avarol monoacetate has been found to have various bioactivities, including anticancer, antiviral, and antibacterial activities. It has also been found to have anti-inflammatory and antioxidant properties. Due to these properties, avarol monoacetate has significant potential in the field of drug discovery.
Eigenschaften
CAS-Nummer |
122143-92-4 |
|---|---|
Produktname |
Avarol monoacetate |
Molekularformel |
C23H32O3 |
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
[3-[[(1R,2S,4aS,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]methyl]-4-hydroxyphenyl] acetate |
InChI |
InChI=1S/C23H32O3/c1-15-7-6-8-21-22(15,4)12-11-16(2)23(21,5)14-18-13-19(26-17(3)24)9-10-20(18)25/h7,9-10,13,16,21,25H,6,8,11-12,14H2,1-5H3/t16-,21+,22+,23+/m0/s1 |
InChI-Schlüssel |
DRSPVCXBVVVLIJ-RAKGIWIYSA-N |
Isomerische SMILES |
C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=C(C=CC(=C3)OC(=O)C)O)CCC=C2C)C |
SMILES |
CC1CCC2(C(C1(C)CC3=C(C=CC(=C3)OC(=O)C)O)CCC=C2C)C |
Kanonische SMILES |
CC1CCC2(C(C1(C)CC3=C(C=CC(=C3)OC(=O)C)O)CCC=C2C)C |
Synonyme |
avarol monoacetate monoacetyl avarol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Spiro[indoline-3,4'-piperidin]-2-one hydrochloride](/img/structure/B44644.png)
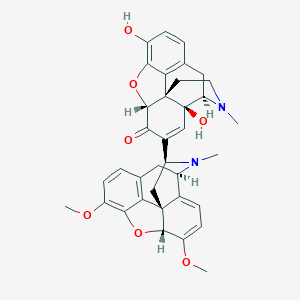
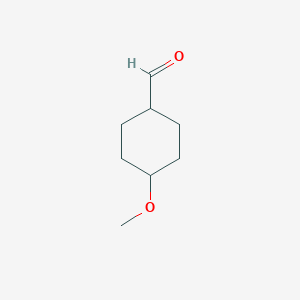
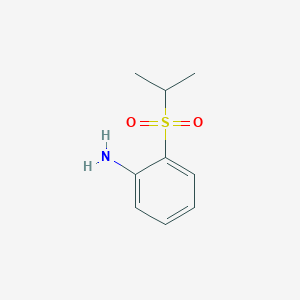
![Spiro[indoline-3,4'-piperidine]](/img/structure/B44651.png)
![1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-5-[[(2S)-2-(dimethylcarbamoylamino)-3-methylbutanoyl]amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B44653.png)
